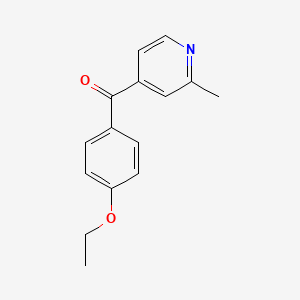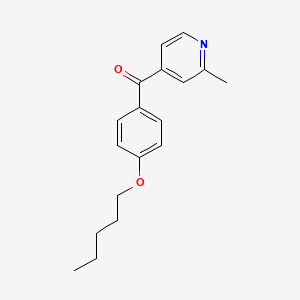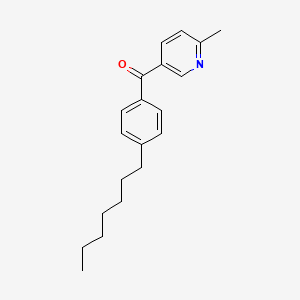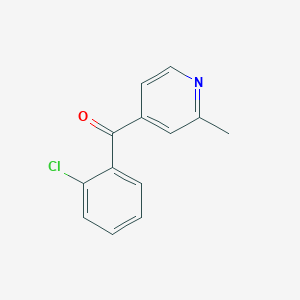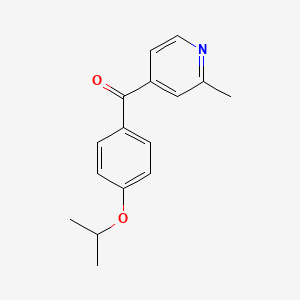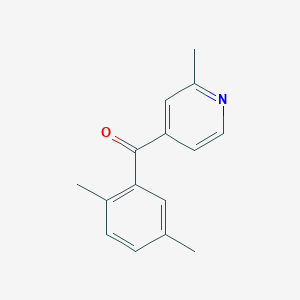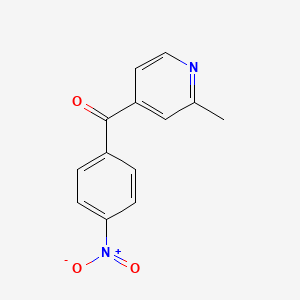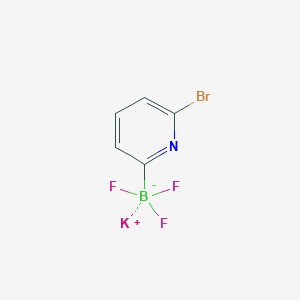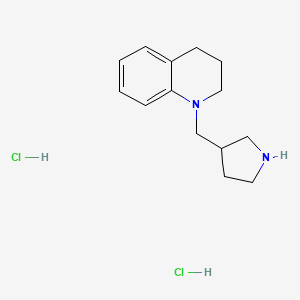
1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
概要
説明
“1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride” is a chemical compound that contains a pyrrolidine ring and a tetrahydroquinoline ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the tetrahydroquinoline is a heterocyclic compound that consists of a benzene ring fused to a quinoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and tetrahydroquinoline rings, as well as the methylene bridge connecting them . The stereochemistry at the bridge carbon could potentially give rise to different stereoisomers .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the rings, which could act as nucleophiles in various reactions . Additionally, the methylene bridge could potentially be a site of electrophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and stereochemistry . For example, the presence of the nitrogen atoms could influence its solubility and reactivity .
科学的研究の応用
Synthesis and Chemical Reactions
Lewis Acid Catalyzed Reactions : The synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives is achieved through reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates in the presence of Lewis acid. This method depends on the electronic nature of the reactants and yields a variety of derivatives (Lu & Shi, 2007).
One-Pot Synthesis Approaches : A four-component process enables the synthesis of dihydropyrindines and tetrahydroquinolines. This method involves coupling, isomerization, alkylation, and cyclocondensation of various reactants to create these compounds efficiently (Yehia, Polborn, & Müller, 2002).
Improvements in Synthesis Methods : A novel process for synthesizing 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has been developed, offering improvements in yield and purity through optimized reagents and purification methods (Ta, 2013).
Green Synthesis with Acidic Ionic Liquid : The synthesis of N-Hydroxyethyl-substituted tetrahydroquinolines uses acidic ionic liquid as a catalyst, providing an environmentally friendly and efficient approach for producing these derivatives (Guo et al., 2020).
Applications in Materials Science
- Emissive Material Development : Investigations into compounds based on 1-phenyl-1,2,3,4-tetrahydroquinoline have shown potential for use as multifunctional emissive materials, particularly in the field of optoelectronics, due to their unique electronic and photophysical properties (Malinauskas et al., 2009).
Potential Medicinal Applications
Presence in Parkinsonian and Normal Human Brains : The presence of tetrahydroquinoline derivatives, including tetrahydroisoquinoline, has been identified in both parkinsonian and normal human brains, suggesting a role in neurological conditions (Niwa et al., 1987).
Synthesis of Derivatives with Antifungal Properties : Some derivatives of 1,2,3,4-tetrahydroquinoline have shown significant antifungal activities, indicating potential applications in antifungal drug development (Méndez, Zacchino, & Kouznetsov, 2010).
Advancements in Synthetic Methods
- Development of New Synthetic Routes : Advances in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives have been crucial for their application in various fields, including pharmaceuticals and dyes. These advances encompass hydrogenation, Diels-Alder reaction, multi-step, multi-component, and domino reactions, highlighting the versatility and importance of these compounds (Guobao, 2012).
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-6-14-13(4-1)5-3-9-16(14)11-12-7-8-15-10-12;;/h1-2,4,6,12,15H,3,5,7-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLUIDOTARBPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3CCNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







